molecular formula C18H19NO3S B2509241 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine CAS No. 2097890-41-8

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Cat. No.: B2509241
CAS No.: 2097890-41-8
M. Wt: 329.41
InChI Key: DRWXTCOFKDKXJW-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and a dihydrobenzofuran moiety

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step often involves the sulfonylation of the pyrrolidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dihydrobenzofuran Moiety: This can be accomplished through a Friedel-Crafts alkylation reaction, where the dihydrobenzofuran ring is introduced to the sulfonylated pyrrolidine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The dihydrobenzofuran moiety may contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and disruption of cellular processes.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can be compared with other similar compounds, such as:

    1-(Benzenesulfonyl)pyrrolidine: Lacks the dihydrobenzofuran moiety, resulting in different chemical and biological properties.

    3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine:

    1-(Benzenesulfonyl)-3-phenylpyrrolidine: Contains a phenyl group instead of the dihydrobenzofuran moiety, leading to variations in its chemical behavior and biological activity.

The uniqueness of this compound lies in its combined structural features, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-23(21,17-4-2-1-3-5-17)19-10-8-16(13-19)14-6-7-18-15(12-14)9-11-22-18/h1-7,12,16H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWXTCOFKDKXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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